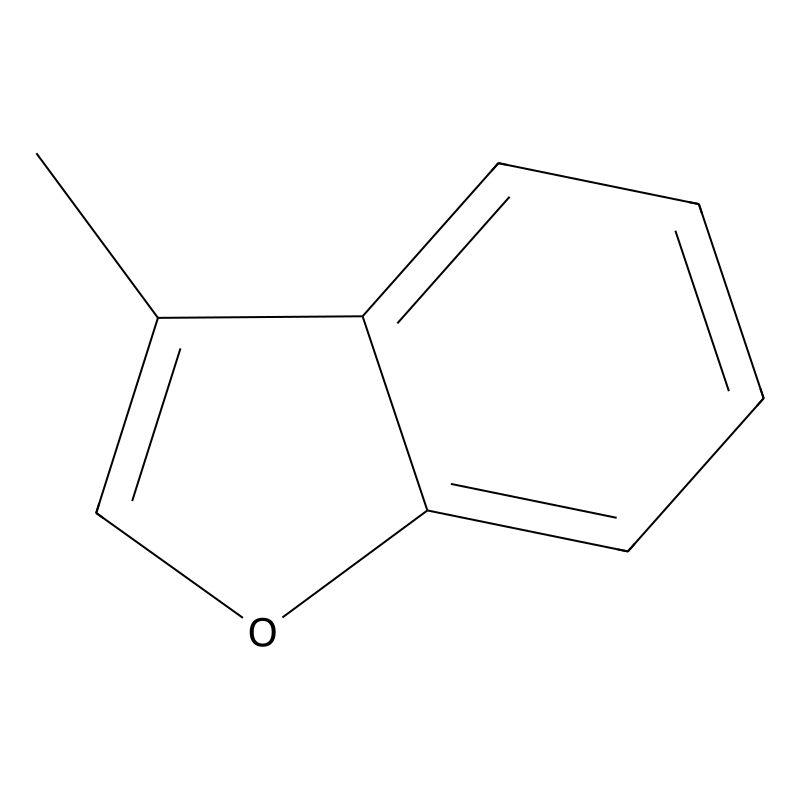

3-Methylbenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-tumor potential:

Research suggests that 3-Methylbenzofuran derivatives might possess anti-tumor properties. A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) database explored the development of these derivatives as potential antitumor agents against non-small cell lung cancer cells. The findings indicated that specific derivatives exhibited significant antiproliferative activity, comparable to a known anti-tumor drug, staurosporine []. Additionally, the study employed an apoptosis assay to confirm that the observed cytotoxic effect was indeed due to programmed cell death (apoptosis) rather than non-specific cell death (necrosis) [].

3-Methylbenzofuran is an organic compound with the molecular formula C₉H₈O. It consists of a benzofuran structure, which is a fused bicyclic compound containing a benzene ring and a furan ring, with a methyl group attached to the third position of the benzofuran. This compound is characterized by its aromatic properties and is known for its diverse applications in organic synthesis and medicinal chemistry.

- Diels-Alder Reactions: 3-Methylbenzofuran can undergo Diels-Alder reactions to form adducts with dienophiles, which are useful in synthesizing complex organic molecules .

- Electrophilic Aromatic Substitution: The presence of the methyl group enhances the electrophilic substitution reactions on the aromatic ring, allowing for further functionalization .

- Oxidation Reactions: The furan moiety can be oxidized to yield various derivatives, expanding its utility in synthetic chemistry .

Research has indicated that 3-methylbenzofuran exhibits notable biological activities, including:

- Antioxidant Properties: Studies have shown that this compound possesses antioxidant capabilities, which may contribute to its potential therapeutic effects .

- Antimicrobial Activity: 3-Methylbenzofuran has been evaluated for its antimicrobial properties, demonstrating effectiveness against various pathogens.

- Potential Anti-Cancer Activity: Preliminary studies suggest that derivatives of 3-methylbenzofuran could have anti-cancer properties, although further research is needed to establish this conclusively .

Several methods have been developed for synthesizing 3-methylbenzofuran:

- Direct Synthesis from Phenol and Acetone: A notable method involves the reaction of phenol with acetone in the presence of specific catalysts, allowing for efficient production of 3-methylbenzofuran .

- Cascade Reactions: Recent advancements include cascade reactions that utilize different starting materials to generate this compound efficiently while minimizing by-products .

- Traditional Synthetic Routes: Other methods involve multi-step syntheses starting from simpler aromatic compounds, though these may be less efficient compared to direct synthesis techniques.

3-Methylbenzofuran finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives are being explored for potential use in drug development due to their biological activities.

- Materials Science: The compound is also investigated for use in developing new materials with unique properties.

Interaction studies involving 3-methylbenzofuran focus on its behavior in biological systems and its interactions with other compounds. These studies aim to elucidate:

- Mechanisms of Action: Understanding how 3-methylbenzofuran interacts at the molecular level with biological targets can provide insights into its therapeutic potential.

- Synergistic Effects: Investigations into how this compound interacts with other drugs or natural products may reveal synergistic effects that enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 3-methylbenzofuran. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Benzofuran | Fused benzene and furan rings | Lacks methyl substitution; simpler structure. |

| 2-Methylbenzofuran | Similar furan-benzene structure | Methyl group at a different position; altered reactivity. |

| 3-Ethylbenzofuran | Similar core structure | Ethyl group instead of methyl; affects solubility and reactivity. |

| 4-Methylbenzofuran | Similar core structure | Methyl group at the fourth position; different electronic properties. |

The uniqueness of 3-methylbenzofuran lies in its specific substitution pattern and resultant chemical properties, which differentiate it from these similar compounds. Its distinct reactivity and biological activity make it a subject of interest in both synthetic and medicinal chemistry.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant